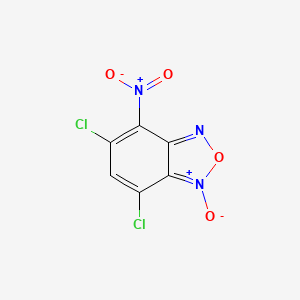
5,7-Dichloro-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dichloro-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole is a chemical compound known for its unique molecular structure and significant applications in various scientific fields. This compound is characterized by the presence of chlorine and nitro groups attached to a benzoxadiazole ring, which imparts distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole typically involves the nitration of 5,7-dichloro-2,1,3-benzoxadiazole. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to prevent decomposition and ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is purified through recrystallization or chromatography techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dichloro-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions to form different oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as hexamethyleneimine and dimethylamine are commonly used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoxadiazoles with various functional groups.
Reduction: The major product is 5,7-dichloro-4-amino-1-oxo-2,1lambda~5~,3-benzoxadiazole.
Oxidation: Oxidized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
5,7-Dichloro-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5,7-Dichloro-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The compound can also act as an electrophile, reacting with nucleophilic sites in proteins and enzymes, thereby affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-7-nitrobenzofurazan: Similar in structure but with different substitution patterns.
5,7-Dichloro-2,1,3-benzoxadiazole: Lacks the nitro group, resulting in different chemical properties.
4-Nitrobenzofurazan: Contains a nitro group but lacks chlorine atoms.
Uniqueness
5,7-Dichloro-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole is unique due to the presence of both chlorine and nitro groups, which impart distinct reactivity and make it suitable for a wide range of applications in various scientific fields.
Eigenschaften
CAS-Nummer |
173159-49-4 |
|---|---|
Molekularformel |
C6HCl2N3O4 |
Molekulargewicht |
249.99 g/mol |
IUPAC-Name |
4,6-dichloro-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C6HCl2N3O4/c7-2-1-3(8)6-4(5(2)10(12)13)9-15-11(6)14/h1H |
InChI-Schlüssel |
PEFKTHMXXJZUAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=[N+](ON=C2C(=C1Cl)[N+](=O)[O-])[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


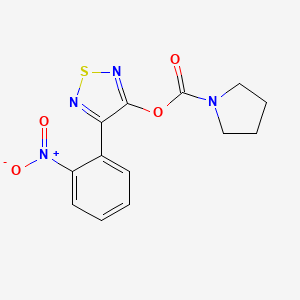
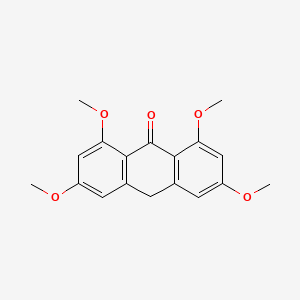
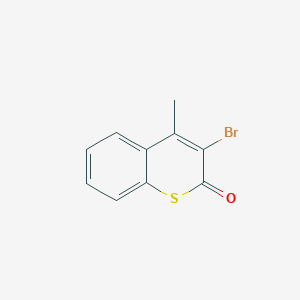

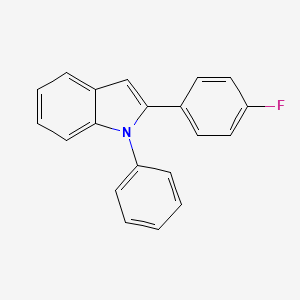
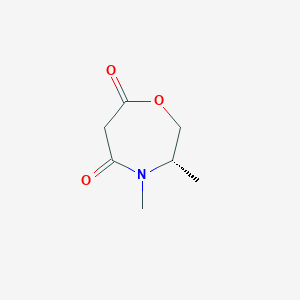
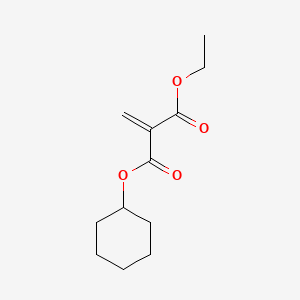
![[Methyl(4-nitrophenyl)amino]acetaldehyde](/img/structure/B15163105.png)
![Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane](/img/structure/B15163111.png)
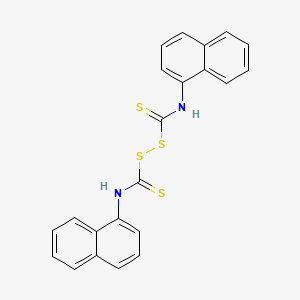
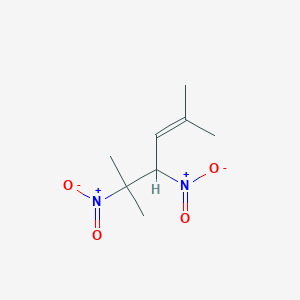
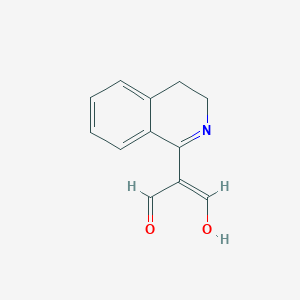
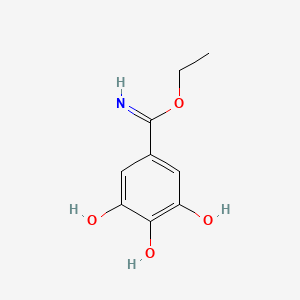
![N,N'-(Butane-1,4-diyl)bis[N-(3-hydroxypropyl)octadecanamide]](/img/structure/B15163138.png)
